molecular formula C10H8F2N4O B1680269 鲁芬酰胺 CAS No. 106308-44-5

鲁芬酰胺

货号 B1680269
CAS 编号: 106308-44-5
分子量: 238.19 g/mol
InChI 键: POGQSBRIGCQNEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Rufinamide involves a continuous flow synthesis that provides the opportunity to synthesize and consume the energetic organoazides, without accumulation thereof . This route is convergent and features copper tubing reactor-catalyzed cycloaddition reaction .


Molecular Structure Analysis

Rufinamide has the molecular formula C10H8F2N4O . It is a triazole derivative and its structure includes a 1,2,3-triazole ring .


Chemical Reactions Analysis

Rufinamide reacts with sodium nitrite and hydrochloric acid, which is absorbed maximally at 385 nm . This reaction is used to develop a UV-visible spectrophotometric method to determine Rufinamide in active pharmaceutical ingredients (API) and pharmaceutical preparations .


Physical And Chemical Properties Analysis

Rufinamide is present in pure crystalline form and is devoid of any polymorphic or pseudopolymorphic impurities . It exhibits poor aqueous solubility, which can be improved nearly 4.6 fold with the addition of 2% sodium lauryl sulphate (SLS) .

科学研究应用

Treatment of Lennox-Gastaut Syndrome and Partial Seizures

Rufinamide is an antiepileptic drug used to manage Lennox-Gastaut Syndrome and partial seizures . Lennox-Gastaut Syndrome is a form of childhood epilepsy which manifests into adulthood and has a high morbidity and mortality rate .

Improvement of Drug Distribution to Brain

The oral bioavailability of Rufinamide is less due to its poor solubility and low dissolution rate in the gastrointestinal fluids . To increase its distribution to the brain, oral formulations of Rufinamide are prescribed at a high dose and dosing frequency . A Rufinamide loaded thermoresponsive nasal in situ gel was developed to improve the nose-to-brain distribution .

Nanocrystal Formulation for Enhanced Drug Delivery

Nanocrystals of Rufinamide were formulated and suspended in a xyloglucan based thermoresponsive gel . The nanometric size of the Rufinamide nanocrystals combined with the in situ gelling properties helped the optimized formulation achieve higher brain distribution and also sustain the drug concentrations in brain for longer duration .

Stimulation of Ca2±Activated K+ Currents

Rufinamide increases the amplitude of Ca2±activated K+ currents (IK(Ca)) in pituitary GH3 lactotrophs . The addition of Rufinamide to the cytosolic surface of the detached patch of membrane resulted in the enhanced activity of large-conductance Ca2±activated K+ channels (BKCa channels) .

Inhibition of Voltage-Gated Na+ Currents

Rufinamide differentially suppresses the peak and late voltage-gated Na+ current (INa) evoked by rapid step depolarizations .

Potential Impact on Neuronal Function and Excitability

In addition to inhibiting the INa, Rufinamide effectively modifies the IK(Ca), which suggests that it has an impact on neuronal function and excitability .

属性

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSBRIGCQNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046506
Record name Rufinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rufinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rufinamide is a triazole derivative antiepileptic that prolongs the inactive state of voltage gated sodium channels thus stabilizing membranes, ultimately blocking the spread of partial seizure activity.
Record name Rufinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rufinamide

CAS RN

106308-44-5
Record name Rufinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106308-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufinamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rufinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUFINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFW942PR79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

75.4 ml of Oxalyl chloride (919.8 mmol) were added at 25° C. to a stirred suspension of (2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (200.0 g, 836.2 mmol) in THF (500 ml) and DMF (0.5 ml). The stirring was maintained for 4 hr at 25° C. until the solid dissolved. Afterwards, 1000 ml of THF were added and reduced pressure (200-250 mbar) was applied leading to the distillation of 300 ml of THF and to the maintenance of the internal temperature at about 25-35° C. After that, the mixture was slightly cool to 25° C. and 160 g of ammonium chloride were added in portions followed by slow addition of 400 ml of an 8% NaHCO3 solution and 176 g of solid NaHCO3 (vigorous stirring was also needed to prevent frothing). The heterogeneous mixture was stirred for 2 hr, filtered and the solid re-suspended in 1 L water. The solid was filtered and dried (at 200 mbar/50° C.) yielding 130 g (65.3%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, as a white solid in form R5.
Quantity
75.4 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.9 ml (22.4 mmol) of oxalyl chloride were added drop wise, to a suspension of 5 g (20.9 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in 12.5 ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. Once the addition of oxalyl chloride was completed, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was concentrated under vacuum to dryness, in order to eliminate HCl and unreacted oxalyl chloride. The obtained residue was dissolved in ml of fresh anhydrous THF and treated with 4.0 g (75.2 mmol) of ammonium chloride and 5.26 g (62.7 mmol) of sodium bicarbonate over 16 h at 20-25° C. The resultant suspension was treated with 30 ml of water. The solid was filtrated and washed with 30 ml of a saturated aqueous sodium bicarbonate solution and twice with 30 ml of water. The solid was dried in a vacuum drier at 50° C. to yield 2.78 g (55.8%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
5.26 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

3.74 ml (45.65 mmol) of oxalyl chloride were added drop wise to a suspension of 10 g (41.8 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. When the addition of oxalyl chloride was concluded, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was diluted with 50 ml of anhydrous THF, followed by the distillation of 15 ml at 35-40° C. under vacuum, in order to remove the remaining HCl. The reaction was cooled to 20-25° C. and 8 g (149.57 mmol) of ammonium chloride were added followed by addition of 20 ml of 8% aqueous solution of sodium bicarbonate. After further addition of 8.8 g (104.97 mmol) of sodium bicarbonate, the mixture was left under powerful stirring over 4 h at 20-25° C. To conclude with, the suspension was filtered and washed twice with 50 ml of a saturated aqueous sodium bicarbonate solution and twice with 50 ml of water The solid was dried on a vacuum drier at 50° C. to yield 5.6 g (56.2%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
8.8 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A mixture of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (25 gms) and thionyl chloride (63.5 gms) were stirred at 80° C. and maintained for 3 hours. The reaction mass was cooled to 50° C. and excess thionyl chloride was distilled off. To this reaction mass toluene (25 ml) was charged twice and it was distilled off under vacuum it was followed by addition of toulene (175 ml) to get clear solution. Aqueous ammonia (100 ml) charged into reaction mass at room temperature and maintained for 2 hours. The reaction mass was filtered. 10% sodium carbonate solution was added to above solid and stirred for 30 minutes. The solid was filtered and washed with water and cyclohexane (50 ml). Dried the crude material in a vacuum oven at 70-80° C. for 10 hours. Yield: 23.00 gm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 2,6-difluorobenzylazide (9,22 g), 2-chloroacryonitrile (6,68 g) and water is stirred at about 82° C. for about 24 hours. 2-Chloroacrylnitrile is distilled off by raising the external temperature to about 113° C. excess. The mixture is cooled to about 40° C. and toluene (10 ml) is added. Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being crystallized. By raising the external temperature to 112° C., toluene is distilled off. The suspension is cooled to 20° C. and the product is isolated by filtration, washed with water (200 ml) and dried at about 60° C. in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rufinamide
Reactant of Route 2
Reactant of Route 2
Rufinamide
Reactant of Route 3
Rufinamide
Reactant of Route 4
Rufinamide
Reactant of Route 5
Rufinamide
Reactant of Route 6
Reactant of Route 6
Rufinamide

Q & A

Q1: What is Rufinamide's primary mechanism of action?

A1: Rufinamide is believed to exert its anti-seizure effects primarily by modulating voltage-gated sodium channels (VGSCs). [] Specifically, it prolongs the inactive state of these channels, thereby reducing neuronal hyperexcitability. [, ]

Q2: What is the molecular formula and weight of Rufinamide?

A3: Rufinamide has the molecular formula C10H8F2N4O and a molecular weight of 250.19 g/mol. [, ]

Q3: Are there studies on Rufinamide's material compatibility and stability, or catalytic properties?

A3: The provided research focuses primarily on Rufinamide's pharmacological properties and applications as an anti-seizure medication. There is limited information regarding its material compatibility, stability outside a biological context, or any catalytic properties.

Q4: Have computational chemistry techniques been employed in Rufinamide research?

A6: While the provided research primarily focuses on clinical and pharmacological aspects, one study utilizes molecular docking and dynamics simulations to investigate the interaction of Rufinamide with GABA-related proteins. [] This approach provides insights into potential binding sites and interactions that might contribute to its effects.

Q5: What is known about Rufinamide's stability and formulation strategies?

A8: Studies indicate that extemporaneously compounded suspensions of Rufinamide remain stable for a significant period under specific conditions, which can be crucial for patients, especially children, who have difficulty swallowing tablets. [] Furthermore, Rufinamide's low dissolution rate and subsequent impact on bioavailability have led to research on drug delivery systems like chitosan nanoparticles incorporated into a thermoresponsive in situ gel for direct nose-to-brain delivery. [] This approach aims to enhance drug delivery to the brain and potentially improve therapeutic outcomes.

Q6: Are there specific SHE regulations relevant to the scientific research on Rufinamide?

A6: The provided research primarily focuses on Rufinamide's pharmacological properties and applications, without delving into specific SHE regulations related to its manufacturing or handling.

Q7: How is Rufinamide absorbed, distributed, metabolized, and excreted (ADME)?

A10: Rufinamide exhibits good oral absorption, but food significantly increases its exposure. [] It shows low plasma protein binding (26-34%) and undergoes extensive metabolism primarily via carboxylesterase-mediated hydrolysis. [] The inactive metabolite is mainly excreted renally. []

Q8: How do drug interactions affect Rufinamide's pharmacokinetics?

A12: Concomitant use of enzyme-inducing antiepileptic drugs like Phenytoin, Carbamazepine, and Phenobarbital can significantly decrease Rufinamide concentrations. [] Conversely, Valproic acid can elevate Rufinamide levels. [, , , ] These interactions highlight the importance of therapeutic drug monitoring, especially when combining Rufinamide with other medications. []

Q9: Is there a correlation between Rufinamide plasma concentrations and its efficacy or adverse effects?

A13: Population pharmacokinetic modeling suggests a positive correlation between steady-state plasma concentrations of Rufinamide and a reduction in seizure frequency. [] Additionally, a higher incidence of adverse events was observed in patients with concentrations greater than 20 mcg/mL. [] This concentration-dependent response emphasizes the importance of individualized dose adjustments based on therapeutic drug monitoring.

Q10: Can saliva samples be used for therapeutic drug monitoring of Rufinamide?

A14: Research indicates a good correlation between Rufinamide concentrations in saliva and plasma, although saliva concentrations are moderately lower. [] This finding suggests that saliva sampling could be a feasible alternative for therapeutic drug monitoring, especially for patients who might benefit from less invasive sampling techniques. []

Q11: What in vitro models have been used to study Rufinamide's effects?

A15: One study employed SMA patient-derived fibroblasts and differentiated spinal motor neurons (derived from induced pluripotent stem cells) to investigate Rufinamide's effects on Spinal Muscular Atrophy (SMA) in vitro. [] This research suggests potential beneficial effects of Rufinamide in specific SMA types, highlighting its possible therapeutic applications beyond epilepsy.

Q12: What animal models have been used to study Rufinamide's anti-seizure activity?

A16: While specific animal models are not extensively detailed in the provided research, Rufinamide has shown efficacy in acute animal seizure models and the kindling model of epilepsy. []

Q13: What are the main findings from clinical trials evaluating Rufinamide for Lennox-Gastaut syndrome?

A17: Numerous clinical trials and long-term extension studies consistently demonstrate Rufinamide's efficacy in reducing seizure frequency in patients with Lennox-Gastaut syndrome, particularly tonic-atonic ("drop attack") seizures. [, , , , ] These trials formed the basis for its approval for this indication in several countries.

Q14: What is the evidence for Rufinamide's efficacy in treating other types of epilepsy?

A18: While primarily indicated for Lennox-Gastaut syndrome, clinical practice studies and retrospective analyses suggest potential benefits of Rufinamide in various refractory epilepsy types, expanding its use beyond the initially approved indication. [, ]

Q15: Has Rufinamide demonstrated efficacy in treating seizures in adult patients with Lennox-Gastaut syndrome?

A19: A post-hoc subgroup analysis of a Phase III trial indicated that Rufinamide effectively reduced seizure frequency in adult patients with Lennox-Gastaut syndrome, suggesting its potential benefit in this specific population. [] This finding is significant considering the challenges in managing LGS in adulthood and the limited treatment options available.

Q16: Are there any studies comparing the effectiveness of Rufinamide to other anti-seizure medications in real-world settings?

A20: Data from a randomized, open-label study (Study 303) compared the efficacy of adjunctive Rufinamide to any other antiepileptic drug (AED) in patients aged 1-30 years with LGS. [] This real-world study provides valuable insights into Rufinamide's performance compared to other commonly used AEDs.

Q17: Are there ongoing efforts to improve Rufinamide delivery to the brain?

A23: Yes, research is exploring innovative drug delivery systems like intranasal delivery using chitosan nanoparticles loaded with Rufinamide, aiming to enhance drug concentration in the brain and potentially improve therapeutic outcomes. []

Q18: Are there specific biomarkers being investigated to predict Rufinamide efficacy or monitor treatment response?

A24: While the provided research doesn't highlight specific biomarkers, therapeutic drug monitoring of Rufinamide plasma concentrations is crucial for optimizing treatment and minimizing the risk of adverse effects. [] Future research might focus on identifying more specific biomarkers to personalize therapy further.

Q19: What analytical methods are commonly used to quantify Rufinamide in biological samples?

A25: High-Performance Liquid Chromatography (HPLC) is a widely used technique for quantifying Rufinamide in biological samples like plasma and saliva. [, ] These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies.

Q20: Is there information on the environmental impact and degradation of Rufinamide?

A20: The provided research primarily focuses on Rufinamide's pharmaceutical applications and does not delve into its environmental impact or degradation pathways.

Q21: What is known about Rufinamide's dissolution rate and solubility?

A27: Rufinamide exhibits low water solubility across a wide pH range, which contributes to its low dissolution rate and potentially impacts its bioavailability. [] This characteristic has prompted research into drug delivery strategies like nanoparticle formulations to enhance solubility and improve drug delivery to the brain. []

Q22: What are the key aspects of validating analytical methods for Rufinamide quantification?

A28: Validation of analytical methods, especially for drugs like Rufinamide, typically involves establishing parameters like linearity, accuracy, precision, selectivity, and robustness. [] This rigorous validation ensures the reliability and accuracy of measurements used in research and clinical practice.

Q23: Are there established quality control measures for Rufinamide during its development and manufacturing?

A29: While specific details are not extensively discussed, as a pharmaceutical compound, Rufinamide manufacturing and distribution adhere to strict quality control standards to ensure consistency, safety, and efficacy. []

Q24: Does Rufinamide interact with drug transporters?

A24: While specific drug transporter interactions are not extensively discussed, understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing Rufinamide therapy, particularly in patients with complex medication regimens.

Q25: What is known about Rufinamide's biocompatibility and biodegradability?

A25: The research primarily focuses on Rufinamide's use as a medication, and detailed information on its biocompatibility and biodegradability outside a pharmacological context is limited.

Q26: Are there alternative medications or treatment strategies for conditions where Rufinamide is used?

A26: The choice of anti-seizure medication depends on various factors, including the specific epilepsy syndrome, individual patient characteristics, and response to previous treatments. Several other anti-seizure medications are available, and their suitability as alternatives to Rufinamide needs to be evaluated on a case-by-case basis.

Q27: Are there specific recycling or waste management strategies for Rufinamide?

A27: The provided research focuses on Rufinamide's pharmaceutical aspects, and information regarding its recycling or waste management is limited.

Q28: What are some essential research infrastructure and resources for studying Rufinamide?

A28: Research on Rufinamide and similar compounds often involves a multidisciplinary approach utilizing resources like: - In vitro models: Cell lines, primary cells, and induced pluripotent stem cells. - Animal models: Rodent models of epilepsy. - Electrophysiological techniques: Patch-clamp recording to study ion channel activity. - Imaging techniques: To assess brain activity and structural changes. - Clinical trial networks: For conducting large-scale clinical studies.

Q29: What are some historical milestones in the development and use of Rufinamide?

A37: - Rufinamide was granted orphan drug status for the treatment of Lennox-Gastaut syndrome in 2004. [, ] - It received approval for this indication in Europe in 2007 and the United States in 2009. [, , ] - Subsequent research has explored its potential applications in other epilepsy syndromes. []

Q30: Are there any cross-disciplinary applications or synergies emerging from Rufinamide research?

A30: Rufinamide research demonstrates cross-disciplinary synergies by:

  • Combining pharmacological investigations with molecular docking and dynamics simulations to elucidate drug-target interactions. []
  • Utilizing patient-derived cells and iPSC-derived neurons, bridging the gap between basic research and clinical applications. []
  • Exploring innovative drug delivery systems like nanotechnology to enhance drug bioavailability and brain penetration, pushing the boundaries of pharmaceutical sciences. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。